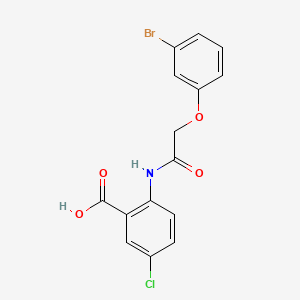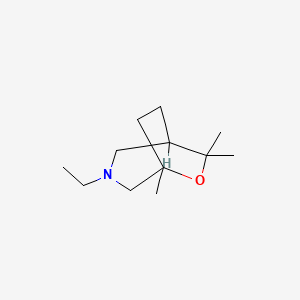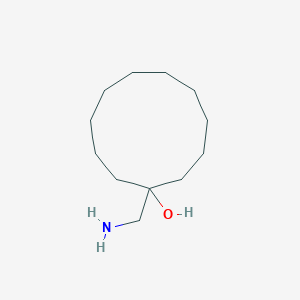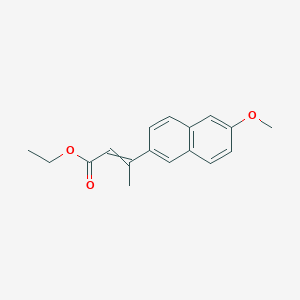![molecular formula C17H15NO B14455903 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile CAS No. 74261-28-2](/img/structure/B14455903.png)
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile is an organic compound with the molecular formula C17H15NO It is a derivative of benzonitrile, featuring a cyclopropyl group substituted with a 4-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxyphenylacetonitrile with a cyclopropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: 4-[2-(4-Formylphenyl)cyclopropyl]benzonitrile or 4-[2-(4-Carboxyphenyl)cyclopropyl]benzonitrile.
Reduction: 4-[2-(4-Methoxyphenyl)cyclopropyl]benzylamine.
Substitution: 4-[2-(4-Nitrophenyl)cyclopropyl]benzonitrile or 4-[2-(4-Bromophenyl)cyclopropyl]benzonitrile.
Aplicaciones Científicas De Investigación
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. For example, the methoxy group can participate in hydrogen bonding or hydrophobic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyanophenylcyclopropane: Lacks the methoxy group, affecting its electronic properties.
4-Methoxyphenylacetonitrile: Lacks the cyclopropyl group, resulting in different reactivity.
Uniqueness
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile is unique due to the presence of both the methoxy and cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the design of molecules with specific biological activities.
Propiedades
Número CAS |
74261-28-2 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
4-[2-(4-methoxyphenyl)cyclopropyl]benzonitrile |
InChI |
InChI=1S/C17H15NO/c1-19-15-8-6-14(7-9-15)17-10-16(17)13-4-2-12(11-18)3-5-13/h2-9,16-17H,10H2,1H3 |
Clave InChI |
NQWWSLSIMKKVCN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
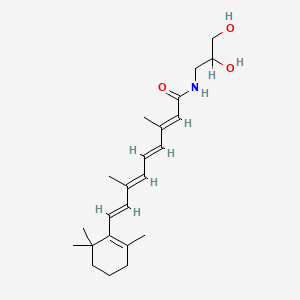
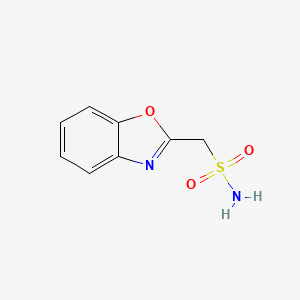
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
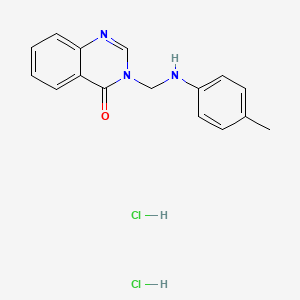
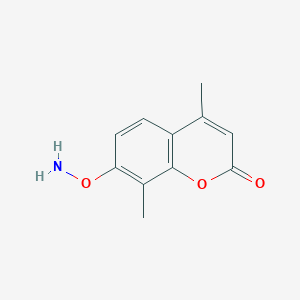
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
